molecular formula C22H28N2O3 B1608011 (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate CAS No. 675602-71-8

(S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate

Cat. No.: B1608011
CAS No.: 675602-71-8
M. Wt: 368.5 g/mol
InChI Key: AIGXWIJHPRPNMP-FQEVSTJZSA-N
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Description

(S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate is a complex organic compound with a unique structure that includes a benzyl group, a hydroxyphenyl group, a pyrrolidinyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Core Structure: This step involves the synthesis of the core structure, which includes the hydroxyphenyl and pyrrolidinyl groups. This can be achieved through various organic reactions such as Friedel-Crafts acylation or alkylation.

    Introduction of the Benzyl Group: The benzyl group can be introduced through benzylation reactions using benzyl halides and suitable bases.

    Formation of the Carbamate Moiety: The carbamate group can be formed by reacting the intermediate compound with methyl isocyanate or other carbamoylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Benzyl halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(ethyl)carbamate: Similar structure with an ethyl group instead of a methyl group.

    (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(propyl)carbamate: Similar structure with a propyl group instead of a methyl group.

Uniqueness

(S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

benzyl N-[(2S)-1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-23(22(26)27-17-19-7-3-2-4-8-19)20(16-24-13-5-6-14-24)15-18-9-11-21(25)12-10-18/h2-4,7-12,20,25H,5-6,13-17H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGXWIJHPRPNMP-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)O)CN2CCCC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)O)CN2CCCC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375206
Record name (S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-Cbz-N-Methyl)amino-ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-71-8
Record name Carbamic acid, [(1S)-1-[(4-hydroxyphenyl)methyl]-2-(1-pyrrolidinyl)ethyl]methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-Cbz-N-Methyl)amino-ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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